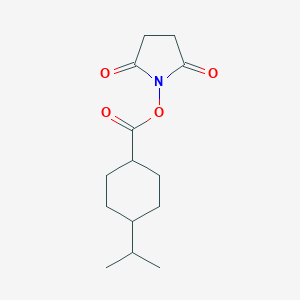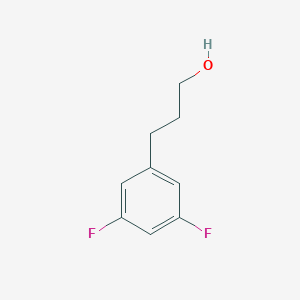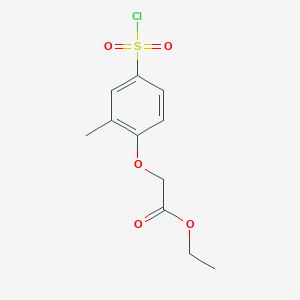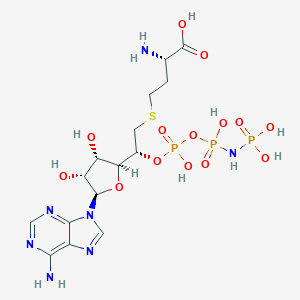
5'-Hcmait
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxymethylcytosine (5-Hmc) is a modified form of cytosine that has been found in the DNA of various organisms, including humans. This modification has been shown to play a crucial role in the regulation of gene expression and has been linked to various biological processes, such as embryonic development, aging, and disease.
Mecanismo De Acción
The exact mechanism of action of 5'-Hcmait is not fully understood, but it is believed to play a role in the regulation of gene expression by affecting DNA-protein interactions and chromatin structure. 5'-Hcmait has been shown to recruit specific proteins that can modify chromatin structure, leading to changes in gene expression.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that changes in the levels of 5'-Hcmait can have significant effects on various biological processes, including embryonic development, aging, and disease. Alterations in 5'-Hcmait levels have been linked to changes in gene expression, which can lead to changes in cellular differentiation, proliferation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5'-Hcmait in lab experiments is its stability, which allows for accurate and reliable measurements. However, the detection of 5'-Hcmait can be challenging, and current methods are not yet optimized for high-throughput analysis. Additionally, the synthesis of 5'-Hcmait can be costly and time-consuming, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 5'-Hcmait. One area of focus is the development of new methods for the detection and quantification of 5'-Hcmait. Researchers are also exploring the potential of 5'-Hcmait as a biomarker for disease diagnosis and as a target for therapeutic interventions. Additionally, studies are underway to investigate the role of 5'-Hcmait in various biological processes, including embryonic development, aging, and disease.
Conclusion
In conclusion, 5-Hydroxymethylcytosine is a modified form of cytosine that has been shown to play a crucial role in the regulation of gene expression and has been linked to various biological processes, including embryonic development, aging, and disease. The synthesis of 5'-Hcmait can be achieved through several methods, and its stability allows for accurate and reliable measurements. Future research on 5'-Hcmait is focused on the development of new detection methods and the investigation of its potential as a biomarker and therapeutic target.
Métodos De Síntesis
The synthesis of 5'-Hcmait can be achieved through several methods, including chemical and enzymatic approaches. One of the most commonly used methods is the chemical oxidation of 5-methylcytosine (5-Mc) using potassium permanganate or tetra-n-butylammonium periodate. This method has been shown to be effective in producing high yields of 5'-Hcmait. Enzymatic methods involve the use of enzymes such as TET (ten-eleven translocation) proteins, which can catalyze the conversion of 5-Mc to 5'-Hcmait.
Aplicaciones Científicas De Investigación
The discovery of 5'-Hcmait has opened up new avenues for scientific research, particularly in the field of epigenetics. Studies have shown that 5'-Hcmait plays a crucial role in the regulation of gene expression, and alterations in its levels have been linked to various diseases, including cancer and neurological disorders. Researchers are now exploring the potential of 5'-Hcmait as a biomarker for disease diagnosis and as a target for therapeutic interventions.
Propiedades
Número CAS |
109214-84-8 |
|---|---|
Nombre del producto |
5'-Hcmait |
Fórmula molecular |
C15H26N7O14P3S |
Peso molecular |
653.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-[(2R)-2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy-(phosphonoamino)phosphoryl]oxyphosphoryl]oxyethyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C15H26N7O14P3S/c16-6(15(25)26)1-2-40-3-7(35-39(32,33)36-38(30,31)21-37(27,28)29)11-9(23)10(24)14(34-11)22-5-20-8-12(17)18-4-19-13(8)22/h4-7,9-11,14,23-24H,1-3,16H2,(H,25,26)(H,32,33)(H2,17,18,19)(H4,21,27,28,29,30,31)/t6-,7-,9-,10+,11+,14+/m0/s1 |
Clave InChI |
FBOLNTODBBAPDR-KEPZVFJZSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)[C@H](CSCC[C@@H](C(=O)O)N)OP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CSCCC(C(=O)O)N)OP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CSCCC(C(=O)O)N)OP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N |
Sinónimos |
5'-((homocysteinyl)methyl)adenosine 5'-(beta,gamma-imidotriphosphate) 5'-((homocysteinyl)methyl)adenosine 5'-(beta,gamma-imidotriphosphate), tetrasodium salt 5'-HCMAIT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



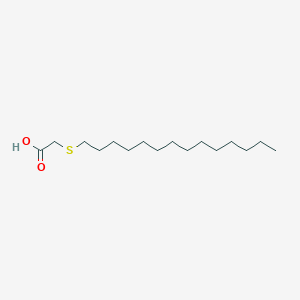
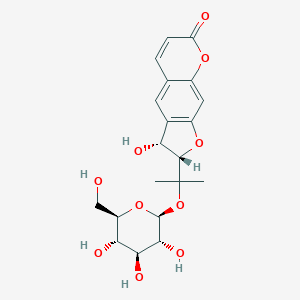

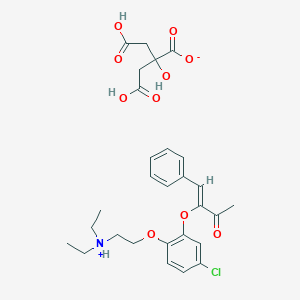
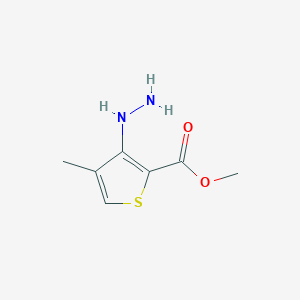
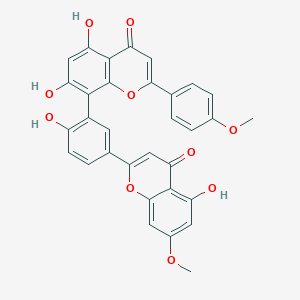
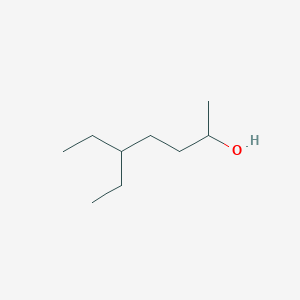

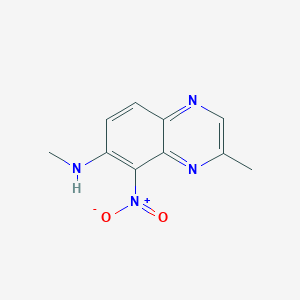
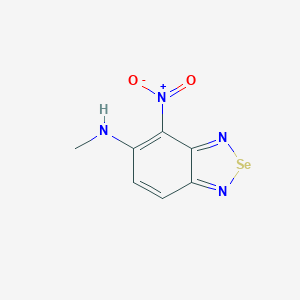
![6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol](/img/structure/B17334.png)
